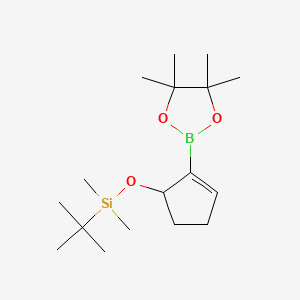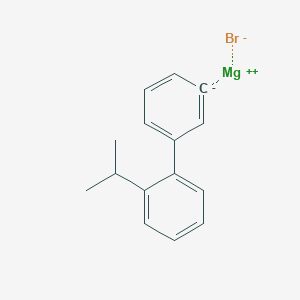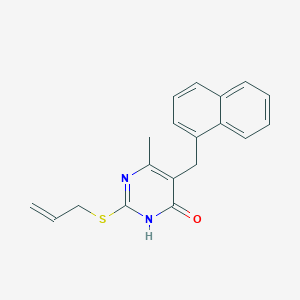
tert-Butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-yl)oxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-yl)oxy)silane: is a chemical compound with the molecular formula C15H31BO3Si. This compound is known for its unique structure, which includes a boron atom, a silicon atom, and multiple carbon and hydrogen atoms. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-yl)oxy)silane typically involves multiple steps. One common method includes the reaction of tert-butyl-dimethylsilyl chloride with a boronic ester derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: tert-Butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-yl)oxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the tert-butyl or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce boronates.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-yl)oxy)silane is used as a reagent in organic synthesis. It is particularly useful in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine: The compound is used in the synthesis of biologically active molecules. It serves as an intermediate in the production of pharmaceuticals and other bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of tert-Butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-yl)oxy)silane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with other molecules, facilitating various chemical transformations. The silicon atom provides stability to the molecule, allowing it to participate in a wide range of reactions.
Comparison with Similar Compounds
- tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)oxy)silane
- tert-Butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane
Comparison: Compared to similar compounds, tert-Butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-yl)oxy)silane offers unique advantages in terms of stability and reactivity. Its structure allows for efficient participation in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C17H33BO3Si |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-yl]oxysilane |
InChI |
InChI=1S/C17H33BO3Si/c1-15(2,3)22(8,9)19-14-12-10-11-13(14)18-20-16(4,5)17(6,7)21-18/h11,14H,10,12H2,1-9H3 |
InChI Key |
GOLQJOCETXEOOX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC2O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Rel-(1R,6S)-8-(1-phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14888000.png)


![2-[(3,7,12-Trihydroxy-24-oxocholan-24-yl)amino]ethanesulfonate sodium salt](/img/structure/B14888015.png)

![6'-Chlorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14888027.png)

![4-Chloro-6-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14888036.png)
![(1R,2R,3R,5S)-N-Methoxy-N,2,6,6-tetramethylbicyclo[3.1.1]heptane-3-carboxamide](/img/structure/B14888040.png)
![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol](/img/structure/B14888053.png)

